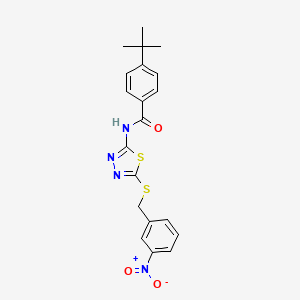

![molecular formula C13H13NOS B2581347 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde CAS No. 1156172-81-4](/img/structure/B2581347.png)

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde” is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.31 . It is used for research purposes .

Synthesis Analysis

Thiophene derivatives, like the one , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a thiophene ring via a methylamino group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Indenothiophenes and Indenofurans : The compound has been utilized in the synthesis of indenothiophenes and indenofurans with acrylic acid units through an aldol-type reaction, indicating its role in complex organic synthesis processes (Jeon & Lee, 2008).

Preparation of Amino Acid Derivatives : The compound has been used in the synthesis of amino acid derivatives, showcasing its applicability in the production of various organic compounds with potential biological activities (El-Sayed, 2007).

Applications in Material Science

Photochromic Diarylethenes : The compound is involved in the synthesis of novel organic photochromic diarylethenes, indicating its role in the development of near-field storage materials, potentially useful in data storage technologies (Zhang Fushi, 2004).

Aggregation-Induced Emission Luminophors : It contributes to the synthesis of linear thiophene-containing π-conjugated aldehydes with aggregation-induced emission properties, highlighting its importance in the creation of solid red luminophors for potential use in optoelectronic devices (Guo et al., 2015).

Biological and Medicinal Applications

Antibacterial and Antifungal Activities : Derivatives of the compound have shown potential in exhibiting antimicrobial and antifungal activities, indicating its significance in the development of new therapeutic agents (Patel & Patel, 2017).

Binding to Carrier Proteins : It's involved in the study of binding kinetics to human serum albumin, showing its relevance in pharmacokinetic mechanisms and potential use in drug delivery systems (Shareef et al., 2016).

Cancer Cell Discrimination : Compounds based on 4-methyl-2,6-diformylphenol, related to the compound , have been used as fluorescent chemosensors to discriminate between normal cells and cancer cells, indicating a potential application in cancer diagnostics and treatment monitoring (Dhawa et al., 2020).

Orientations Futures

Thiophene derivatives, including “4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde”, continue to attract interest due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective pharmacological activity.

Mécanisme D'action

Target of action

They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of action

For example, some are used as voltage-gated sodium channel blockers .

Biochemical pathways

Without specific information on “4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by thiophene derivatives, it’s likely that multiple pathways could be involved .

Result of action

Thiophene derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific structures and targets .

Propriétés

IUPAC Name |

4-[methyl(thiophen-2-ylmethyl)amino]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-14(9-13-3-2-8-16-13)12-6-4-11(10-15)5-7-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQTNZVHFRWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CS1)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581266.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2581267.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2581270.png)

![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)

![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)

![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea](/img/structure/B2581280.png)

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)